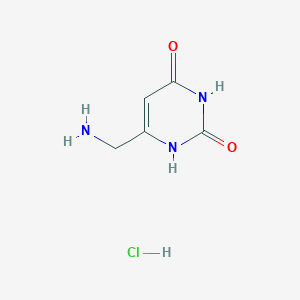

6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione hydrochloride

Beschreibung

6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione hydrochloride is a pyrimidine derivative featuring an aminomethyl (-CH2NH2) substituent at the 6-position of the pyrimidine ring, with hydrochloride salt formation enhancing its solubility and stability. Pyrimidine derivatives are critical in medicinal chemistry due to their structural similarity to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors. This compound serves as a precursor or pharmacophore in drug discovery, particularly for antimicrobial, antiviral, or enzyme-inhibitory applications .

Eigenschaften

IUPAC Name |

6-(aminomethyl)-1H-pyrimidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2.ClH/c6-2-3-1-4(9)8-5(10)7-3;/h1H,2,6H2,(H2,7,8,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMQMXRAJFVEKHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857350 | |

| Record name | 6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20989-01-9 | |

| Record name | 6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(aminomethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Alkylation Using Halomethyl Amines

- Direct alkylation of uracil derivatives with halomethyl amines or protected aminomethyl reagents in the presence of bases (e.g., sodium hydride or potassium tert-butoxide) can introduce the aminomethyl substituent at the 6-position.

- For example, treatment of 6-amino-1-cyclopropylpyrimidine-2,4-dione with alkyl iodides under basic conditions yields 1,3-disubstituted 6-aminouracils, which can be further elaborated.

Use of Vilsmeier Reagent and Cyanoacetamide

- Another method involves formylation of uracil derivatives using Vilsmeier reagent (generated from phosphoryl chloride and DMF), followed by reaction with cyanoacetamide in ethanol to build the aminomethyl substituent at the 6-position.

- This two-step approach can afford the desired pyrimidine derivatives in good yields (up to 78%).

Methylation and Functional Group Modifications

- Methylation of pyrimidinedione intermediates using dimethyl sulfate or dimethyl carbonate in the presence of solid alkali (NaOH or KOH) and phase transfer catalysts (e.g., tetrabutylammonium bromide) is a common step to modify the pyrimidine ring and improve yield and purity.

- Reaction conditions typically involve heating at 60–80 °C for 8–10 hours, followed by filtration and solvent removal.

Formation of the Hydrochloride Salt

- The free base 6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione is converted to its hydrochloride salt by treatment with hydrochloric acid sources such as methanol-HCl, ethanol-HCl, or dry HCl gas.

- This step enhances the compound’s stability, crystallinity, and ease of purification.

- The choice of solvent and HCl source can affect the crystallinity and yield of the hydrochloride salt.

Summary of Preparation Steps in Tabular Form

Research Findings and Optimization Notes

- The cyclization step is optimized to avoid hazardous reagents and minimize waste, making it suitable for industrial scale-up.

- Alkylation steps require careful control of reaction conditions to avoid side reactions such as hydrolysis or over-alkylation.

- Use of phase transfer catalysts and solid bases improves methylation efficiency and reduces reaction times.

- Salt formation conditions influence the crystalline form and purity, which are critical for pharmaceutical applications.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The aminomethyl group (-CH2NH2) serves as a primary site for nucleophilic substitution. Reaction with α-bromoacetophenones produces Schiff base intermediates through condensation, as observed in fused reactions with phenacyl bromides . For example:

These reactions proceed via an initial imine formation followed by potential alkylation, depending on steric and electronic factors .

Condensation and Cyclization

The compound participates in cyclocondensation reactions to form fused heterocycles. When treated with Vilsmeier reagent (POCl3/DMF), it undergoes formylation at the 5-position, enabling subsequent cyclization with cyanoacetamide to yield pyrido[2,3-d]pyrimidine derivatives :

Key parameters:

Alkylation and Functionalization

The NH2 group facilitates alkylation under basic conditions. For instance, reaction with n-propyl iodide in ethanol/NaOH yields 1,3-dialkylated derivatives :

| Alkylating Agent | Conditions | Product |

|---|---|---|

| Ethyl iodide | Reflux in 10% NaOH/EtOH (3–8 hr) | 1-Ethyl-3-propyl-6-(aminomethyl)pyrimidine-2,4-dione |

| n-Propyl iodide | Same as above | 1,3-Dipropyl derivative |

Yields range from 40–53%, with purification via flash chromatography (0–10% MeOH/DCM) .

Biological Interaction-Driven Reactions

The compound exhibits targeted reactivity in enzyme inhibition contexts:

-

PARP-1 Inhibition : Competes with NAD+ via H-bonding with Asn140 and hydrophobic interactions with Leu59/Cys133 .

-

eEF-2K Inhibition : Binds to the ATP pocket through π-π stacking with Phe562 and salt bridges with Asp533 .

Comparative Reactivity of Structural Analogs

| Compound | Modification | Reactivity Difference |

|---|---|---|

| 5-(Aminomethyl)pyrimidine-2,4-dione | Aminomethyl at position 5 | Reduced electrophilicity at C6 slows alkylation |

| 6-Methylpyridine-2,4-dione | Methyl instead of aminomethyl | Lacks NH2-mediated condensation capacity |

| 6-(Phenethylamino)pyrimidine-2,4-dione | Phenethyl group at C6 | Enhanced lipophilicity improves cross-membrane reactivity |

This compound’s synthetic flexibility and enzyme-targeting capabilities position it as a critical intermediate in anticancer and antimicrobial drug development. Further studies should explore its catalytic asymmetric reactions and in vivo metabolic pathways.

Wissenschaftliche Forschungsanwendungen

Overview

6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione hydrochloride is a pyrimidine derivative with significant potential in medicinal chemistry. Its molecular formula is C₅H₇N₃O₂·HCl, and it has a molecular weight of approximately 141.13 g/mol. This compound exhibits various biological activities, primarily related to its role as an inhibitor of specific enzymes, including poly(ADP-ribose) polymerase-1 (PARP-1), which is crucial for DNA repair mechanisms. The inhibition of PARP-1 may enhance the efficacy of cancer therapies when combined with other chemotherapeutic agents.

Pharmaceutical Development

The primary applications of this compound lie in:

- Drug Development : It serves as a scaffold for developing biologically active molecules. Its structural features allow for modifications that can enhance its pharmacological properties.

- Enzyme Inhibition : Studies indicate that this compound may effectively compete with NAD+ substrates in enzymatic assays involving PARP-1. This suggests its potential as a therapeutic agent in cancer treatment.

Biological Activities

The compound has been studied for various biological activities:

- Cancer Therapy : By inhibiting PARP-1, it may improve the effectiveness of existing cancer treatments, particularly in tumors with defective DNA repair pathways.

- Antimicrobial Properties : Preliminary investigations suggest possible antimicrobial properties; however, further studies are needed to fully elucidate its biological profile.

Synthetic Routes

The synthesis of this compound can be achieved through several methods:

- Condensation Reactions : Utilizing various aldehydes and cyanoacetamides.

- Cyclization Techniques : Employing cyclization with sulfur or other coupling reagents to form the pyrimidine ring.

These synthetic approaches allow for the introduction of different functional groups, enhancing the compound's versatility in drug design.

Case Studies and Research Findings

Recent studies have focused on the interaction between this compound and various biological targets:

- PARP Inhibition Studies : Research has shown that this compound can inhibit PARP activity effectively. For instance, studies indicated that its binding affinity to PARP-1 could lead to significant therapeutic benefits in cancer treatments where DNA repair mechanisms are compromised .

- Antimicrobial Activity : Although still under investigation, initial results suggest that derivatives of this compound may exhibit antimicrobial properties against specific pathogens. Further studies are needed to confirm these findings and explore the mechanism of action involved.

Wirkmechanismus

The mechanism of action of 6-(Aminomethyl)-2,4(1H,3H)-pyrimidinedione hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound may also participate in enzymatic reactions, affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The biological and chemical behavior of pyrimidine derivatives is highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Biologische Aktivität

6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione hydrochloride is a pyrimidine derivative notable for its biological activity, particularly in medicinal chemistry. The compound features an aminomethyl group at the 6-position and two carbonyl groups at the 2 and 4 positions of the pyrimidine ring, contributing to its potential therapeutic applications.

- Molecular Formula : C₅H₇N₃O₂·HCl

- Molecular Weight : Approximately 141.13 g/mol

- CAS Number : 20989-02-0

Biological Activity

Research indicates that this compound exhibits a variety of biological activities:

-

Enzyme Inhibition :

- The compound has been identified as a potential inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. This inhibition may enhance the efficacy of cancer therapies when used in combination with other chemotherapeutic agents.

-

Antimicrobial Properties :

- Preliminary studies suggest the compound may possess antimicrobial properties, although further investigation is necessary to confirm these effects.

-

Binding Affinity Studies :

- Interaction studies have shown that it may compete effectively with NAD+ substrates in enzymatic assays involving PARP-1, indicating a significant binding affinity that could be leveraged for therapeutic purposes.

Comparative Analysis with Related Compounds

The following table summarizes structural similarities and differences between this compound and related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione | Aminomethyl group at position 5 | Different position of the amino group affects activity |

| 6-Methylpyridine-2,4(1H,3H)-dione | Methyl substitution at position 6 | Variation in methyl group alters pharmacological properties |

| 6-(Phenethylamino)pyrimidine-2,4(1H,3H)-dione | Phenethyl group at position 6 | Enhanced lipophilicity may improve membrane penetration |

| 5-(Amino)-pyrimidine-2,4-diamine | Diamine structure | Potentially different biological activities due to additional amine group |

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Cancer Cell Line Studies : In vitro studies have demonstrated that derivatives of pyrimidines can exhibit cytotoxicity against various cancer cell lines. For instance, modifications to the structure can significantly enhance activity against specific cancer types .

- β-glucuronidase Inhibition : A related study evaluated a series of pyrimidine derivatives for their ability to inhibit β-glucuronidase. Among these derivatives, certain modifications resulted in significantly lower IC50 values compared to standard inhibitors .

Q & A

Q. What are the key synthetic routes for 6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione hydrochloride, and how can intermediates be optimized?

A common method involves nitrosation and substitution reactions. For example, 6-aminouracil derivatives can be treated with sodium nitrite and hydrochloric acid to generate diazonium intermediates, followed by azide substitution (e.g., sodium azide) to introduce functional groups . Reaction optimization includes controlling temperature (0°C for diazotization), stoichiometric ratios, and purification via recrystallization. Yield improvements may require adjusting solvent systems (e.g., ethanol/water mixtures) and reaction times .

Q. How can the structure of this compound be confirmed experimentally?

Structural validation relies on combined analytical techniques:

- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., N–H⋯O interactions in pyrimidine rings) and molecular packing .

- NMR spectroscopy : Assigns protons (e.g., aminomethyl group at δ ~3.5 ppm) and carbon environments.

- Mass spectrometry : Verifies molecular ion peaks and fragmentation patterns. Discrepancies between experimental and theoretical data may arise from tautomerism or hydration states, necessitating thermal gravimetric analysis (TGA) to confirm hydration .

Advanced Research Questions

Q. How can computational methods streamline the synthesis and reaction design for this compound?

The ICReDD framework () integrates quantum chemical calculations and machine learning to predict reaction pathways. For example:

- Reaction path search : Identifies low-energy intermediates (e.g., diazonium stability under acidic conditions).

- Transition state analysis : Optimizes azide substitution kinetics.

- Data-driven condition screening : Reduces trial-and-error by correlating solvent polarity, pH, and yields. Computational feedback loops refine experimental protocols, shortening development cycles .

Q. How should researchers address contradictions in spectral or crystallographic data during characterization?

Case study: Hydrogen-bonding discrepancies in X-ray structures (e.g., dimeric vs. monomeric forms) may arise from crystallization conditions. Resolution strategies:

- Variable-temperature XRD : Assesses thermal effects on molecular packing.

- DFT calculations : Compares experimental bond lengths/angles with theoretical models.

- Multi-technique validation : Cross-check NMR coupling constants with crystallographic torsion angles .

Q. What methodologies are recommended for evaluating the biological activity of this compound?

- Antimicrobial assays : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria .

- Enzyme inhibition studies : Target dihydrofolate reductase (DHFR) or thymidylate synthase via kinetic assays (e.g., UV-Vis monitoring of NADPH oxidation).

- Cytotoxicity profiling : Employ MTT assays on mammalian cell lines to assess selectivity .

Methodological Considerations

Q. What safety protocols are critical when handling this compound in a research setting?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact.

- Waste disposal : Neutralize acidic byproducts (e.g., HCl) before aqueous disposal.

- Emergency procedures : For spills, adsorb with inert materials (e.g., vermiculite) and treat with 5% sodium bicarbonate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.